
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide is a chemical compound with the molecular formula C14H16N2·HBr It is a derivative of picoline, a methyl derivative of pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide typically involves the reaction of 2-picoline with phenethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrobromic acid to form the monohydrobromide salt. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. The purification process may include crystallization, filtration, and drying to obtain the final product in its pure form.
化学反应分析
Types of Reactions
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted picoline derivatives.
科学研究应用
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Picoline: A methyl derivative of pyridine, similar in structure but lacking the phenethyl and imino groups.
Phenethylamine: A simple amine with a phenethyl group, lacking the picoline moiety.
4-Iminopyridine: Contains an imino group attached to a pyridine ring, similar but not identical in structure.
Uniqueness
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
33262-96-3 |
|---|---|
分子式 |
C14H17BrN2 |
分子量 |
293.20 g/mol |
IUPAC 名称 |
2-methyl-1-(2-phenylethyl)pyridin-4-imine;hydrobromide |
InChI |
InChI=1S/C14H16N2.BrH/c1-12-11-14(15)8-10-16(12)9-7-13-5-3-2-4-6-13;/h2-6,8,10-11,15H,7,9H2,1H3;1H |
InChI 键 |
DPEFZZLVSKMGSW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=N)C=CN1CCC2=CC=CC=C2.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


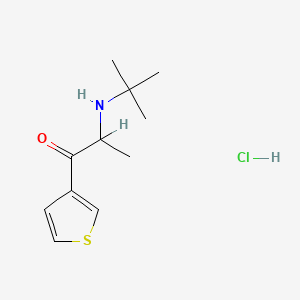
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)

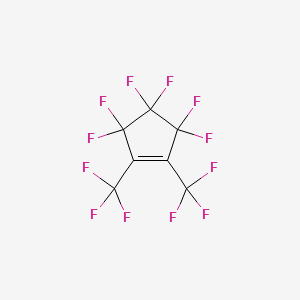
![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)

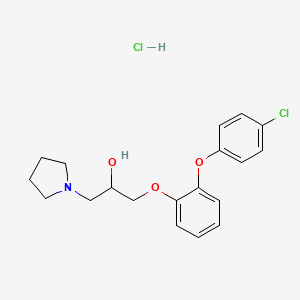
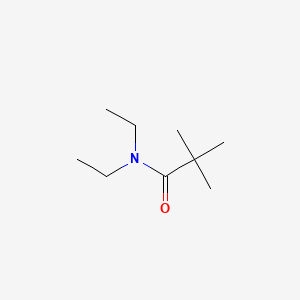

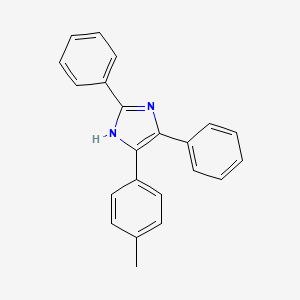
![4,18-dioxa-9,14,23,28-tetrazaheptacyclo[15.11.0.03,15.05,13.07,11.019,27.021,25]octacosa-1(28),2,5(13),6,11,14,16,19(27),20,25-decaene-8,10,22,24-tetrone](/img/structure/B14690267.png)
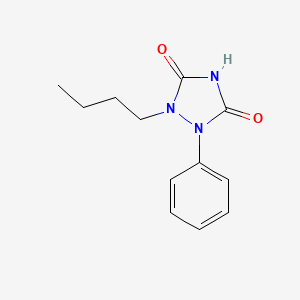
![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)
![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)
